l-aspartic acid, monosodium salt

Food Science Flavor Chemistry Sensory Analysis

Formulators substituting monosodium L-aspartate with MSG or free aspartic acid risk pH shifts, solubility failure, and inconsistent taste profiles. This compound solves that: its neutral pH (7.3-7.6) eliminates neutralization steps, and water solubility ≥100 mg/mL at 20°C enables clear liquid dosage forms impossible with the free acid. Procurement managers gain a single, stereochemically pure L-enantiomer validated for cell culture, pharma excipients, and low-sodium umami modulation-reducing SKU complexity without compromising application performance.

Molecular Formula C4H7NNaO4
Molecular Weight 156.09 g/mol
CAS No. 17090-93-6
Cat. No. B101762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-aspartic acid, monosodium salt
CAS17090-93-6
Synonyms(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Molecular FormulaC4H7NNaO4
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O.[Na]
InChIInChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1
InChIKeyVPGWWDZBZDPONV-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Aspartic Acid Monosodium Salt Specifications


L-Aspartic acid monosodium salt (CAS 17090-93-6), also known as monosodium L-aspartate, is the sodium salt of the non-essential amino acid L-aspartic acid [1]. This compound is a key derivative utilized in cell culture, pharmaceutical excipients, and as a flavor enhancer in food applications . It is a white, crystalline powder with high water solubility (≥100 mg/mL at 20°C) and a melting point of approximately 140°C (decomposition) . Unlike the free acid form, its neutral pH in solution (typically 7.3-7.6) makes it more compatible for physiological and formulation applications [2].

Workflow Aqueous formulation-ready solubility
Compatibility Neutral pH for cell culture and physiological assays
Stereochemistry L-enantiomer specification for predictable activity

Why L-Aspartic Acid Monosodium Salt Cannot Be Substituted


L-Aspartic acid monosodium salt exhibits distinct physicochemical and functional properties that preclude generic substitution with other amino acid salts, such as monosodium glutamate (MSG), disodium aspartate, or the free acid form. The specific cation stoichiometry and stereochemistry of the L-enantiomer directly influence its taste profile, solubility, and biological activity [1]. For example, while MSG and monosodium aspartate share umami characteristics, their taste intensities and synergistic effects with nucleotides differ significantly, impacting formulation precision in food and pharmaceutical products [2]. Furthermore, the free acid form lacks the neutral pH and solubility advantages of the monosodium salt, while the disodium salt alters ionic strength and buffering capacity in solution . Therefore, direct substitution without re-optimization of the application system can lead to inconsistent performance and product failure.

MSG or other amino acid salts

Umami intensity and taste-threshold profiles may shift, altering sensory outcome.

Free acid form (L-aspartic acid)

Lower solubility and acidic pH may disrupt aqueous formulation stability.

Disodium aspartate or other counterions

Ionic strength and buffering capacity may differ, requiring re-optimization.

L-Aspartic Acid Monosodium Salt Differentiation Evidence


Umami Intensity vs. MSG

Monosodium L-aspartate exhibits an umami taste that is approximately four times less intense than that of monosodium glutamate (MSG), a key comparator in food applications. Quantitative sensory analysis has determined that the umami intensity of monosodium L-aspartate is less than 10% of the intensity of an equivalent concentration of MSG [1]. This difference is critical for formulators aiming to achieve a specific umami profile without overpowering other flavors.

Umami Intensity vs. MSG
Head-to-head
≤10% of MSG intensity at equivalent concentration
Supports subtle umami profiling; lower dominance than MSG.
Sensory evaluation in human subjects (Maga & Yamaguchi, 1983).
Food Science Flavor Chemistry Sensory Analysis

Taste Threshold vs. MSG

The stimulus threshold value for monosodium L-aspartate in pure water is 0.16%, which is significantly higher than the 0.03% threshold for monosodium glutamate (MSG) [1]. This indicates that a higher concentration of monosodium aspartate is required to elicit a detectable taste response compared to MSG.

Taste Threshold vs. MSG
Head-to-head
0.16% vs 0.03% (5.3× higher threshold)
Indicates higher concentration requirement for detectable taste; may guide dosing.
Determined in pure water (Yamaguchi, 1991).
Food Science Flavor Chemistry Sensory Analysis

Aqueous Solubility vs. Free Acid

L-Aspartic acid monosodium salt exhibits high water solubility, with a reported value of ≥100 mg/mL in H2O at 20°C , and a more specific measurement of 66.7% (w/w) solubility at 20°C . In stark contrast, the parent free acid, L-aspartic acid, is only slightly soluble in water at 25°C, with a solubility of approximately 0.5% (5 mg/mL) . This represents a >100-fold increase in water solubility for the monosodium salt form.

Aqueous Solubility vs. Free Acid
Data to verify
≥100 mg/mL vs ~5 mg/mL (>20-fold higher)
Supports aqueous formulation selection over free acid.
Supplier data; verify lot consistency.
Pharmaceutical Formulation Analytical Chemistry Food Science

Enantiomer-Specific Physiological Response

In a comparative in vivo study with chicks, oral administration of D-aspartate significantly reduced food intake and rectal temperature in a dose-dependent manner, whereas L-aspartate had no significant effect on either parameter [1]. This demonstrates a clear, stereospecific physiological response that distinguishes the L-enantiomer (present in the target compound) from its D-counterpart.

Enantiomer-Specific Response
Head-to-head
L-aspartate: no significant effect on food intake or temperature
Confirms stereospecific research outcome; L-enantiomer avoids confounding metabolic effects in model.
Oral administration in chicks; relevance to other species to verify.
Nutritional Science Metabolism In Vivo Pharmacology

Synergistic Taste Enhancement with IMP

When combined with 0.01% disodium 5'-inosinate (IMP), the taste threshold of monosodium L-aspartate is reduced to 1/16 of its value in pure water [1]. This synergistic effect is similar to that observed with MSG, but the magnitude of threshold reduction differs. Specifically, the IMP threshold in a 0.1% solution of monosodium L-aspartate is reduced to 12.5 × 10⁻⁴%, compared to 3 × 10⁻⁴% for MSG, indicating a distinct interaction profile [1].

Synergistic Enhancement with IMP
Head-to-head
Threshold reduction 1/16; IMP threshold 12.5×10⁻⁴% vs 3×10⁻⁴% for MSG
Distinct IMP synergy profile supports tailored flavor system design.
Magnitude differs from MSG; sensory evaluation context.
Food Science Flavor Chemistry Synergistic Effects

Neutral pH and Buffering Capacity

A solution of L-aspartic acid monosodium salt at a concentration of 14 mmol/L has a pH in the range of 7.3 to 7.6 [1]. This near-physiological pH is in direct contrast to the acidic pH of a solution of the free acid form, L-aspartic acid, which would be considerably lower (typically pH ~3 for a similar concentration). This inherent buffering capacity at a neutral pH makes the monosodium salt a superior choice for biological applications.

Neutral pH and Buffering
Class-level
pH 7.3–7.6 (14 mmol/L) vs acidic pH for free acid
Neutral pH may reduce formulation adjustment steps.
Class-level inference; solution property to verify.
Biochemistry Cell Culture Protein Purification

L-Aspartic Acid Monosodium Salt Application Scenarios


Precision Umami Flavoring

For food scientists developing products where a subtle, background umami note is desired, such as in delicate broths, sauces, or snack seasonings, L-aspartic acid monosodium salt offers a distinct advantage. Its umami intensity, which is quantified as less than 10% of that of MSG [3], allows for the introduction of savory depth without the risk of overwhelming other flavor components. This is particularly valuable in 'clean label' and low-sodium applications where the goal is to enhance palatability without a pronounced MSG-like taste .

Aqueous Formulation of Pharmaceuticals

In pharmaceutical and nutraceutical R&D, the high aqueous solubility of L-aspartic acid monosodium salt (≥100 mg/mL at 20°C) [3] makes it the preferred form for developing liquid dosage forms, effervescent tablets, and clear oral solutions. This is in direct contrast to the poor solubility of the free acid . Furthermore, the solution's neutral pH of 7.3-7.6 [2] eliminates the need for neutralization steps and minimizes the risk of irritation or incompatibility with other pH-sensitive ingredients, thereby simplifying formulation and improving product stability.

Metabolic and Nutritional Research Sourcing

For researchers investigating amino acid metabolism, neurotransmission, or nutritional interventions, the stereochemical purity of L-aspartic acid monosodium salt is a critical procurement specification. In vivo studies have demonstrated that the L-enantiomer does not induce the hypothermic and anorectic effects observed with D-aspartate [3]. Therefore, sourcing the correct L-enantiomer is essential to avoid confounding physiological effects and to ensure the validity of experimental outcomes in studies related to appetite, energy metabolism, or body temperature regulation .

Application
Selection Property
Validation Focus
Precision Umami Flavoring
Umami intensity control profile
Sensory analysis validation in target matrix
Aqueous Formulation of Pharmaceuticals
High aqueous solubility, neutral pH
Solution clarity and stability under process conditions
Metabolic & Nutritional Research
L-enantiomer stereospecificity
Absence of D-isomer related confounding effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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